OTS186935 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

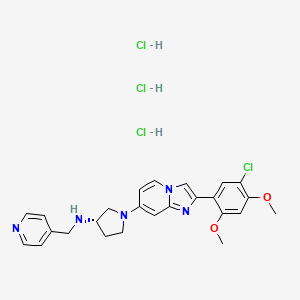

C25H29Cl4N5O2 |

|---|---|

Molecular Weight |

573.3 g/mol |

IUPAC Name |

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |

InChI |

InChI=1S/C25H26ClN5O2.3ClH/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17;;;/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3;3*1H/t18-;;;/m0.../s1 |

InChI Key |

UXNKFOZNMKWGRK-LPECGTQYSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC[C@@H](C4)NCC5=CC=NC=C5)Cl)OC.Cl.Cl.Cl |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of OTS186935 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 trihydrochloride is a potent, small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Emerging as a promising therapeutic agent in oncology, its mechanism of action centers on the epigenetic modulation of gene expression and the potentiation of DNA damage-induced apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental data, and relevant signaling pathways associated with OTS186935, intended for professionals in the field of drug development and cancer research.

Core Mechanism of Action: Inhibition of SUV39H2

OTS186935 functions as a direct inhibitor of the enzymatic activity of SUV39H2. SUV39H2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression. By binding to SUV39H2, OTS186935 blocks this catalytic activity, leading to a global reduction in H3K9me3 levels. This epigenetic modification plays a crucial role in silencing tumor suppressor genes and regulating the DNA damage response.

The inhibition of SUV39H2 by OTS186935 has been shown to reactivate the expression of silenced genes and sensitize cancer cells to DNA damaging agents. This targeted epigenetic modulation underscores the therapeutic potential of OTS186935 in various cancer types where SUV39H2 is overexpressed.

Quantitative Efficacy of OTS186935

The potency and efficacy of OTS186935 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of OTS186935

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Enzymatic IC50 | 6.49 nM | In vitro SUV39H2 methyltransferase assay | [1][2][3][4][5] |

| Cell Growth IC50 | 0.67 µM | A549 human lung cancer cells | [1][2][4][5] |

Table 2: In Vivo Anti-Tumor Efficacy of OTS186935 in Xenograft Models [1][2][3][4][5]

| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer | MDA-MB-231 | NOD.CB17-Prkdcscid/J | 10 mg/kg, intravenous, daily for 14 days | 42.6% | [2][4] |

| Lung Cancer | A549 | BALB/cAJcl-nu/nu | 25 mg/kg, intravenous, daily for 14 days | 60.8% | [2][4] |

Key Signaling Pathways and Molecular Interactions

The anti-cancer effects of OTS186935 are mediated through its influence on critical cellular signaling pathways. The primary pathway involves the epigenetic regulation of gene expression through the inhibition of SUV39H2 and the subsequent impact on the DNA damage response.

SUV39H2-Mediated Gene Silencing and its Reversal by OTS186935

SUV39H2-mediated H3K9 trimethylation is a key mechanism for the transcriptional repression of tumor suppressor genes. OTS186935, by inhibiting SUV39H2, prevents this repressive histone mark, leading to a more open chromatin state and the potential for re-expression of these silenced genes.

Role in DNA Damage Response and Apoptosis

A critical aspect of OTS186935's mechanism is its interplay with the DNA damage response (DDR) pathway. SUV39H2 has been reported to methylate histone H2AX at lysine 134, which is a crucial step for the subsequent phosphorylation of H2AX to form γ-H2AX.[1][6][7][8] γ-H2AX is a key sensor and signaling molecule for DNA double-strand breaks. By inhibiting SUV39H2, OTS186935 can attenuate the formation of γ-H2AX, thereby impairing the DNA repair process and sensitizing cancer cells to DNA-damaging agents like doxorubicin.[1][3][6][7][8] This impairment of DNA repair can lead to the induction of apoptotic cell death.[1][3][6][8]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of OTS186935.

In Vitro SUV39H2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of OTS186935 against SUV39H2.

-

General Protocol:

-

Recombinant human SUV39H2 enzyme is incubated with a histone H3 peptide substrate and the methyl donor S-adenosyl-L-[methyl-3H]methionine.

-

The reaction is initiated in a suitable assay buffer and incubated at a controlled temperature.

-

Varying concentrations of OTS186935 are added to the reaction mixture.

-

The reaction is stopped, and the amount of radiolabeled methyl group transferred to the histone peptide is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay

-

Objective: To determine the effect of OTS186935 on the proliferation of cancer cells.

-

General Protocol:

-

Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of OTS186935 or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

Western Blotting for Histone Marks

-

Objective: To assess the effect of OTS186935 on the levels of H3K9me3 and γ-H2AX in cells.

-

General Protocol:

-

Cancer cells are treated with OTS186935 for a specified time.

-

Histones are extracted from the cell nuclei.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K9me3, γ-H2AX, and a loading control (e.g., total Histone H3).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of OTS186935 in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with human cancer cells (e.g., MDA-MB-231 or A549).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives OTS186935 (e.g., via intravenous injection) according to a specific dosing schedule and duration. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for biomarkers).

-

Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

-

Conclusion

This compound represents a targeted therapeutic strategy that leverages the principles of epigenetics to combat cancer. Its primary mechanism of action, the potent and specific inhibition of SUV39H2, leads to a cascade of anti-tumor effects, including the reversal of transcriptional silencing and the impairment of the DNA damage response, ultimately promoting apoptosis in cancer cells. The robust in vitro and in vivo data support its continued development as a promising anti-cancer agent. This guide provides a foundational understanding of the multifaceted mechanism of OTS186935, offering valuable insights for researchers and clinicians in the field of oncology.

References

- 1. Investigation of H2AX methylation by the SUV39H2 protein lysine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

OTS186935 Trihydrochloride: A Potent and Selective Inhibitor of SUV39H2 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of OTS186935 trihydrochloride, a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2. SUV39H2 is a key epigenetic regulator implicated in cancer progression and chemoresistance, making it a compelling target for novel anti-cancer therapeutics. This document details the mechanism of action of OTS186935, its inhibitory activity, and its effects in preclinical cancer models. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and development efforts.

Introduction to SUV39H2 and its Role in Cancer

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a histone lysine methyltransferase that plays a critical role in epigenetic regulation.[1] Its primary function is to catalyze the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[1][2] Aberrant expression and activity of SUV39H2 have been linked to the pathogenesis of various cancers.

Elevated SUV39H2 levels are associated with oncogenesis and contribute to the initiation and progression of tumors.[1] One of the key mechanisms by which SUV39H2 promotes cancer is through its methylation of non-histone proteins, such as histone H2AX at lysine 134.[1][3] This methylation enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response that can lead to chemoresistance in cancer cells.[1][3][4] Due to its selective expression in cancer cells and its role in tumorigenesis, SUV39H2 has emerged as an attractive molecular target for the development of novel anti-cancer drugs.[1]

This compound: A Potent SUV39H2 Inhibitor

OTS186935 is a potent and selective inhibitor of SUV39H2 methyltransferase activity.[1][3][5][6][7][8] It belongs to a series of imidazo[1,2-a]pyridine compounds and has demonstrated significant anti-tumor activity in preclinical studies.[3][4]

Mechanism of Action

OTS186935 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of SUV39H2. This inhibition leads to a reduction in global H3K9me3 levels, thereby altering chromatin structure and gene expression.[1] Furthermore, by inhibiting SUV39H2-mediated methylation of H2AX, OTS186935 attenuates the formation of γ-H2AX, which can sensitize cancer cells to DNA-damaging agents like doxorubicin.[3][4] The reduction in γ-H2AX levels suggests that OTS186935 may overcome a key mechanism of chemoresistance.[3][4]

Quantitative Inhibitory Activity

The inhibitory potency of OTS186935 against SUV39H2 and its anti-proliferative effects on cancer cells have been quantified in various assays.

| Parameter | Value | Assay Type | Notes |

| SUV39H2 IC50 | 6.49 nM | Enzymatic Assay | In vitro half-maximal inhibitory concentration against SUV39H2 methyltransferase activity.[1][3][5][6][7][8] |

| A549 Cell Growth IC50 | 0.67 µM | Cell Viability Assay | In vitro half-maximal inhibitory concentration for the growth of A549 human lung cancer cells.[1][3][5][6] |

| MDA-MB-231 Tumor Growth Inhibition (TGI) | 42.6% | In vivo Xenograft Model | Tumor growth inhibition in a mouse xenograft model of MDA-MB-231 triple-negative breast cancer.[1][5] |

| A549 Tumor Growth Inhibition (TGI) | 60.8% | In vivo Xenograft Model | Tumor growth inhibition in a mouse xenograft model of A549 human lung cancer.[1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of OTS186935.

SUV39H2 Enzymatic Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of OTS186935 against SUV39H2.

Materials:

-

Recombinant human SUV39H2 enzyme

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant SUV39H2 enzyme, and the histone H3 peptide substrate.

-

Add varying concentrations of OTS186935 or vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each OTS186935 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the anti-proliferative effects of OTS186935 on cancer cell lines.

Materials:

-

A549 or other cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of OTS186935 or vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for H3K9me3 and γ-H2AX

This protocol details the detection of changes in H3K9me3 and γ-H2AX levels in response to OTS186935 treatment.

Materials:

-

Cancer cells treated with OTS186935

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-Histone H3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., Histone H3 for H3K9me3 and Actin for total protein).

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of OTS186935 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MDA-MB-231 or A549 cancer cells

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer OTS186935 or vehicle control to the respective groups via a specified route (e.g., intravenous) and schedule (e.g., daily for 14 days).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Visualizations

Signaling Pathway

References

- 1. SUV39H2 Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Suv39h2, a Second Histone H3 Methyltransferase Gene That Displays Testis-Specific Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

An In-Depth Technical Guide to OTS186935 Trihydrochloride: A Potent SUV39H2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of OTS186935 trihydrochloride, a potent and selective inhibitor of the histone methyltransferase SUV39H2. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for potential therapeutic applications.

Chemical Structure and Physicochemical Properties

OTS186935 is an imidazo[1,2-a]pyridine derivative. The trihydrochloride salt has a molecular formula of C25H29Cl4N5O2 and a CAS number of 2093401-85-3. Its chemical structure is formally named (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride.

Table 1: Chemical and Physicochemical Properties of OTS186935 and its Salts

| Property | Value | Source |

| Chemical Name | (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine | [1] |

| Molecular Formula (Free Base) | C25H26ClN5O2 | [2] |

| Molecular Weight (Free Base) | 463.96 g/mol | [3] |

| Molecular Formula (Trihydrochloride) | C25H29Cl4N5O2 | |

| CAS Number (Trihydrochloride) | 2093401-85-3 | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| SMILES (Free Base) | COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC--INVALID-LINK--NCC5=CC=NC=C5)Cl)OC | [2] |

| Solubility (Hydrochloride) | H2O: 50 mg/mL (95.73 mM; requires sonication) DMSO: 25 mg/mL (47.86 mM; requires sonication) | [5] |

Biological Activity and Mechanism of Action

OTS186935 is a highly potent inhibitor of SUV39H2, a histone methyltransferase that plays a crucial role in chromatin regulation and has been implicated in cancer development.[6][7]

Table 2: In Vitro and In Vivo Activity of OTS186935

| Parameter | Value | Cell Line/Model | Source |

| SUV39H2 Enzymatic IC50 | 6.49 nM | [2][6] | |

| A549 Cell Growth IC50 | 0.67 μM | A549 (human lung carcinoma) | [2] |

| Tumor Growth Inhibition (TGI) | 42.6% | MDA-MB-231 xenograft | [2] |

| Tumor Growth Inhibition (TGI) | 60.8% | A549 xenograft | [2] |

The primary mechanism of action of OTS186935 is the inhibition of the enzymatic activity of SUV39H2.[8] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation.[7][8] By inhibiting SUV39H2, OTS186935 leads to a reduction in global H3K9me3 levels.[7]

Furthermore, SUV39H2 has been shown to methylate histone H2AX at lysine 134, which is a prerequisite for the phosphorylation of H2AX (γ-H2AX), a critical component of the DNA damage response.[7][8] Inhibition of SUV39H2 by OTS186935 can regulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[8][9]

Experimental Protocols

In Vitro SUV39H2 Enzymatic Assay

A standard method to determine the enzymatic inhibitory activity of OTS186935 against SUV39H2 involves a radiometric assay using [3H]-S-adenosyl-L-methionine as a methyl donor and a histone H3-derived peptide as a substrate.

Protocol:

-

Prepare a reaction mixture containing recombinant human SUV39H2 enzyme, a biotinylated histone H3 (1-21) peptide, and varying concentrations of OTS186935 in an appropriate assay buffer.

-

Initiate the reaction by adding [3H]-S-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a high concentration of unlabeled S-adenosyl-L-methionine.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated [3H]-S-adenosyl-L-methionine.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell Lines:

-

A549 (human lung carcinoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

BT-20 (human breast carcinoma)

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of OTS186935 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Xenograft Studies

Animal Models:

-

Female NOD.CB17-Prkdcscid/J mice for MDA-MB-231 xenografts.[10]

-

Female BALB/cAJcl-nu/nu mice for A549 xenografts.[10]

Tumor Implantation and Drug Administration:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel) into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

For intravenous administration, formulate OTS186935 in a suitable vehicle. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 2.08 mg/mL.[5]

-

Administer OTS186935 intravenously once daily for a specified period (e.g., 14 days) at doses of 10 mg/kg or 25 mg/kg.[5]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Synthesis Overview

The synthesis of OTS186935 involves the construction of the core imidazo[1,2-a]pyridine scaffold. A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The specific synthesis of OTS186935, ((S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine), would involve a multi-step process to introduce the specific substituents at the 2, 7, and 3-positions of the imidazo[1,2-a]pyridine ring system. While the exact, detailed synthesis is likely proprietary, the general approach is well-established in medicinal chemistry.

Conclusion

This compound is a potent and specific inhibitor of SUV39H2 with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the modulation of key epigenetic and DNA damage response pathways, makes it a compelling candidate for further investigation as a potential therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties to aid in the design and execution of future research.

References

- 1. (S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine | C25H26ClN5O2 | CID 135281262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OTS186935 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cas No.2093401-85-3 — TargetMol Chemicals [targetmol.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to OTS186935: A Potent SUV39H2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of OTS186935, a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Discovery and Rationale

OTS186935 was identified through a focused drug discovery program aimed at developing inhibitors of SUV39H2 (Suppressor of variegation 3-9 homolog 2), a lysine methyltransferase also known as KMT1B.[1] SUV39H2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[1][2] Furthermore, SUV39H2 has been reported to methylate non-histone proteins, including histone H2AX at lysine 134. This methylation enhances the phosphorylation of H2AX (γ-H2AX), a key event in the DNA damage response that can contribute to chemoresistance in cancer cells.[1][3][4][5] Given its role in tumorigenesis and its selective expression in cancer cells, SUV39H2 represents a promising molecular target for anticancer therapeutics.[1]

OTS186935 emerged from the optimization of a series of imidazo[1,2-a]pyridine compounds.[3][4][5] An earlier compound in the series, OTS193320, demonstrated the ability to decrease global H3K9me3 levels, trigger apoptosis in breast cancer cells, and sensitize them to doxorubicin by reducing γ-H2AX levels.[2][3][4][5] Further optimization led to the synthesis of OTS186935, which exhibited superior in vivo efficacy.[3][4][5]

Synthesis

The chemical structure of OTS186935 is (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine.[3] The synthesis of OTS186935 has been described in patent WO2017058503.[3] The synthesis was carried out by contract with Albany Molecular Research, Inc.[3] While the detailed step-by-step synthesis protocol is proprietary and contained within the patent document, the general approach involved the modification of the imidazo[1,2-a]pyridine scaffold at the 7-position.[3]

Quantitative Biological Data

The biological activity of OTS186935 has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Description | Reference(s) |

| Enzymatic IC50 | 6.49 nM | 50% inhibitory concentration against SUV39H2 methyltransferase activity in an in vitro enzymatic assay. | [3][6][7][8][9] |

| Cellular IC50 | 0.67 µM | 50% inhibitory concentration for the growth of A549 human lung cancer cells after 72 hours of exposure. | [1][3][6][8] |

| In Vivo Efficacy (TGI) | 42.6% | Tumor growth inhibition in an MDA-MB-231 breast cancer xenograft model (10 mg/kg, i.v., daily for 14 days). | [1][3][8] |

| In Vivo Efficacy (TGI) | 60.8% | Tumor growth inhibition in an A549 lung cancer xenograft model (25 mg/kg, i.v., daily for 14 days). | [1][3][8] |

| In Vivo Efficacy (TGI) | 49% | Tumor growth inhibition in an A549 lung cancer xenograft model in combination with doxorubicin. | [3] |

TGI: Tumor Growth Inhibition

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

In Vitro Methyltransferase Assay The inhibitory activity of OTS186935 against SUV39H2 was determined using an in vitro methyltransferase assay.[3]

-

Compound Preparation: OTS186935 was serially diluted to create a range of concentrations (typically 10 doses).

-

Reaction Mixture: The diluted compound was mixed with a biotin-conjugated histone H3 peptide substrate.

-

Enzyme Addition: The enzymatic reaction was initiated by the addition of the SUV39H2 enzyme.

-

Incubation: The reaction mixture was incubated to allow for methyltransferase activity.

-

Detection: The level of peptide methylation was quantified, likely using a method that detects the incorporation of a labeled methyl group or a specific antibody for the methylated peptide.

-

IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated using GraphPad Prism software.[3]

Cell Growth Inhibition Assay (IC50 Determination) The effect of OTS186935 on cancer cell proliferation was assessed using a cell viability assay.[3]

-

Cell Seeding: A549 cells were seeded in 96-well plates at a density of 4 x 10^3 cells per well.

-

Adhesion: The cells were allowed to adhere for 24 hours.

-

Compound Exposure: The cell culture medium was replaced with a medium containing various concentrations of OTS186935. The cells were then exposed to the compound for 72 hours.

-

Viability Assessment: Cell viability was measured using the Cell Counting Kit-8 (CCK-8) system from Dojindo.

-

IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated.

In Vivo Xenograft Studies The anti-tumor efficacy of OTS186935 was evaluated in mouse xenograft models.[3]

-

Cell Implantation: Human cancer cell lines (MDA-MB-231 for breast cancer and A549 for lung cancer) were implanted into immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to a size of approximately 150 to 250 mm³.

-

Randomization: The animals were then randomized into different treatment groups (n=6 for MDA-MB-231 studies, n=3 for A549 single-agent studies, and n=6 for A549 combination studies).

-

Compound Administration: OTS186935 was formulated in a 5% glucose solution and administered intravenously (i.v.) via the tail vein once daily for 14 days. The administered volume was 10 mL/kg of body weight.

-

Dosage: For the MDA-MB-231 model, a dose of 10 mg/kg was used. For the A549 model, a dose of 25 mg/kg was used.

-

Monitoring: Tumor volumes and the body weights of the mice were measured regularly throughout the study.

-

Efficacy Evaluation: The tumor growth inhibition (TGI) was calculated at the end of the study. The treatment was reported to be well-tolerated, with no significant body weight loss or detectable toxicity.[2][3]

Mechanism of Action and Signaling Pathways

OTS186935 exerts its anti-cancer effects by inhibiting the methyltransferase activity of SUV39H2. This leads to a reduction in H3K9me3 levels and a decrease in the methylation of H2AX at lysine 134.[1][3] The latter is particularly significant as it attenuates the formation of γ-H2AX, a critical component of the DNA damage response that can promote chemoresistance.[1][3][4][5] By inhibiting this pathway, OTS186935 can sensitize cancer cells to DNA-damaging agents like doxorubicin.[3][4][5]

Caption: Signaling pathway of OTS186935 action.

Experimental and Logical Workflows

The development and evaluation of OTS186935 followed a logical progression from in vitro characterization to in vivo validation.

Caption: Experimental workflow for OTS186935 evaluation.

Future Directions

The promising preclinical data for OTS186935 warrant further investigation into its therapeutic potential. Future studies could focus on:

-

Combination Therapies: Exploring the synergistic effects of OTS186935 with a broader range of chemotherapeutic agents and targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to SUV39H2 inhibition.

-

Clinical Trials: Advancing OTS186935 into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in cancer patients.[10]

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to OTS186935 to inform the development of next-generation inhibitors and rational combination strategies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. OTS186935 | TargetMol [targetmol.com]

- 10. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

Preclinical Profile of OTS186935: A Novel SUV39H2 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Preclinical Evaluation of OTS186935 Trihydrochloride in Oncology Models

This technical guide provides a comprehensive overview of the preclinical data for OTS186935, a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Efficacy Data

OTS186935 has demonstrated significant anti-cancer activity in various preclinical models. The quantitative data from these studies are summarized below, highlighting the compound's potency and efficacy.

Table 1: In Vitro Activity of OTS186935

| Assay Type | Target/Cell Line | IC50 Value |

| Enzymatic Assay | SUV39H2 | 6.49 nM[1][2][3][4] |

| Cell Growth Inhibition | A549 (Lung Cancer) | 0.67 µM[1][2][3] |

Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 10 mg/kg, IV, once daily for 14 days | 42.6% (p=0.0006)[1] | Well-tolerated with minimal impact on body weight.[1] |

| A549 (Lung Cancer) | 25 mg/kg, IV, once daily for 14 days | 60.8% (p=0.022)[1] | No significant body weight loss or observable toxicity.[1] |

| A549 (Lung Cancer) in combination with Doxorubicin | 10 mg/kg OTS186935 (IV, daily for 14 days) + 10 mg/kg Doxorubicin (IV, on days 2 and 9) | Enhanced anti-tumor effect | Combination treatment was investigated to assess synergistic effects.[1] |

Mechanism of Action: Targeting the SUV39H2 Pathway

OTS186935 functions by inhibiting SUV39H2, a lysine methyltransferase that plays a crucial role in epigenetic regulation and DNA damage response.[4][5] SUV39H2 methylates histone H3 at lysine 9 (H3K9), leading to transcriptional repression.[4] Additionally, it methylates histone H2AX at lysine 134, which promotes the phosphorylation of H2AX (γ-H2AX), a key marker of DNA double-strand breaks and a factor in chemoresistance.[5][6][7] By inhibiting SUV39H2, OTS186935 reduces global H3K9 trimethylation and attenuates γ-H2AX levels, thereby inducing apoptotic cell death and potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[1][6][7]

Caption: Mechanism of action of OTS186935 in cancer cells.

Experimental Protocols

The preclinical evaluation of OTS186935 involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

-

Enzymatic Assay: The inhibitory activity of OTS186935 against SUV39H2 was determined using a standard enzymatic assay. The IC50 value was calculated to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Cell Viability Assay: The A549 human lung cancer cell line was used to assess the effect of OTS186935 on cell growth. Cells were cultured under standard conditions and treated with varying concentrations of the compound. Cell viability was measured to determine the IC50 for growth inhibition.

The in vivo anti-tumor efficacy of OTS186935 was evaluated in mouse xenograft models.

-

Animal Models: Immunodeficient mice were used for the xenograft studies.

-

Cell Lines: MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) human cell lines were used to establish tumors.

-

Tumor Implantation: Cancer cells were implanted subcutaneously into the mice.

-

Treatment Administration: OTS186935 was formulated in a 5% glucose solution for intravenous (IV) injection via the tail vein.[1] Doxorubicin hydrochloride was prepared in a 0.9% sodium chloride solution.[1] The administration volume was 10 mL/kg of body weight.[1]

-

Dosing and Schedule:

-

Efficacy Evaluation: Tumor volumes were measured regularly using calipers.[1] The primary endpoint was tumor growth inhibition (TGI). Animal body weights were also monitored to assess toxicity.

-

Pharmacodynamic Analysis: To confirm the on-target effect of OTS186935 in vivo, nuclear extracts were prepared from excised xenograft tumors to measure the levels of H3K9me3.[1]

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The preclinical data for OTS186935 demonstrate its potential as a novel anti-cancer agent. It exhibits potent inhibition of its target, SUV39H2, leading to significant tumor growth suppression in both breast and lung cancer xenograft models without detectable toxicity.[2][3][6][7] The mechanism of action, involving the modulation of histone methylation and the DNA damage response pathway, provides a strong rationale for its further development, both as a monotherapy and in combination with other anti-cancer drugs. These findings underscore the promise of SUV39H2 inhibition as a therapeutic strategy in oncology.[6]

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of SUV39H2 in Cancer Progression

Introduction

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a crucial histone lysine methyltransferase (KMT) that plays a significant role in epigenetic regulation.[1][2] As a member of the SUV39 subfamily, its primary function is to catalyze the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), a hallmark of heterochromatin formation and transcriptional repression.[1][2][3][4] While its expression in healthy adult tissues is largely restricted to the testes, SUV39H2 is frequently overexpressed in a wide array of human cancers, including leukemia, lung, breast, colorectal, and prostate cancers.[1][2][5][6][7] Accumulating evidence points to SUV39H2 as a key oncogenic driver, contributing to the initiation, progression, metastasis, and chemoresistance of various malignancies, making it a promising target for novel anti-cancer therapies.[1][2][6] This guide provides a comprehensive overview of the biological functions of SUV39H2 in cancer, detailing its molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

I. The Role and Expression of SUV39H2 Across Various Cancers

SUV39H2's role in cancer is predominantly oncogenic, though some context-dependent tumor-suppressive functions have been reported. Its overexpression is a common feature across numerous cancer types and often correlates with poor patient outcomes.

Quantitative Data Summary: SUV39H2 Expression and Clinical Correlation

| Cancer Type | SUV39H2 Expression Status | Clinical Correlation | References |

| Acute Lymphoblastic Leukemia (ALL) | Significantly higher mRNA levels in ALL blasts and cell lines compared to normal peripheral blood mononuclear cells (P<0.001).[8] | Higher expression at diagnosis compared to remission (P=0.007); overexpression confers chemoresistance.[8] | [8] |

| Breast Cancer | Significantly upregulated in all tested breast cancer cell lines compared to normal breast tissue.[9] | High expression correlates with poorer relapse-free survival (P=1.7x10⁻¹¹).[9] | [9] |

| Colorectal Cancer (CRC) | Upregulated in CRC tissues compared to adjacent non-neoplastic tissues.[10][11] | High expression is strongly associated with distant metastasis (P=0.016), advanced TNM stage (P=0.038), and shorter overall and progression-free survival (P=0.018).[11] | [10][11] |

| Glioma | Highly expressed in glioma tissues relative to normal tissues; expression positively correlates with tumor grade.[12] | High expression is associated with poorer patient survival.[12] | [12] |

| Hepatocellular Carcinoma (HCC) | Up-regulated mRNA and protein expression in HCC tissues; highly associated with HCV infection and tumor stage.[1] | Contributes to malignant transformation.[1] | [1][13] |

| Lung Cancer | Elevated in lung adenocarcinoma patients relative to normal tissue.[3] A novel SNP in the 3'-UTR is associated with increased lung cancer risk.[14] | Higher expression correlates with poorer survival.[3] However, one study reported better survival for patients with higher SUV39H2 levels.[3] | [1][3][14] |

| Osteosarcoma | Increased mRNA expression in osteosarcoma cell lines (HOS, U2OS, MG-63) compared with normal osteoblast cells.[5] | Promotes cell proliferation and contributes to development and progression.[5][15] | [5][15] |

| Prostate Cancer (PCa) | Overexpressed in PCa. | Enhances androgen receptor (AR) transcriptional activity; knockdown inhibits cell proliferation and increases chemosensitivity.[1][16] | [1][16] |

| Lymphomas | Overexpressed.[1] | A contradictory study showed that Suv39h-deficient mice had an increased incidence of B-cell lymphomas, suggesting a tumor suppressor role in this context.[1] | [1] |

II. Molecular Mechanisms and Signaling Pathways

SUV39H2 drives cancer progression through multiple mechanisms, primarily by epigenetically silencing tumor suppressor genes and modulating key signaling pathways.

A. Transcriptional Repression via H3K9 Trimethylation

The canonical function of SUV39H2 is to deposit the H3K9me3 repressive mark on the promoter regions of target genes, leading to chromatin condensation and gene silencing.

-

Tumor Suppressor Gene Silencing: SUV39H2 has been shown to directly bind to the promoters of several tumor suppressor genes, inhibiting their transcription. This includes:

-

SLIT1 in colorectal cancer, promoting proliferation and metastasis.[6][10][11]

-

FAS in metastatic colorectal cancer, protecting cancer cells from apoptosis.[1][4][6]

-

p16 in gastric cancer, where it is recruited by CBX7 to downregulate p16 expression.[1][4][6]

-

OPTN in lung adenocarcinoma, which is associated with autophagy-related apoptosis.[1]

-

HHIP in glioma, which in turn activates the Hedgehog signaling pathway.[6][12]

-

B. Regulation of Oncogenic Pathways

Beyond direct gene silencing, SUV39H2 interacts with and modulates various proteins and signaling cascades to promote tumorigenesis.

-

Hedgehog Signaling in Glioma: SUV39H2 represses the expression of Hedgehog Interacting Protein (HHIP), a negative regulator of the Hedgehog pathway.[6][12] This leads to the activation of GLI1, promoting glioma cell growth and enhancing chemoresistance.[12]

-

AKT/FOXO Signaling in Prostate Cancer: SUV39H2 regulates the AKT/FOXO signaling pathway by increasing the phosphorylation of Akt and FOXO3a, which is linked to apoptosis and chemosensitivity in prostate cancer cells.[16]

-

Androgen Receptor (AR) Coactivation: In prostate cancer, SUV39H2 acts as a coactivator for the androgen receptor (AR).[1] It interacts with AR and its coregulator MAGE-A11, and is recruited to the enhancer region of AR target genes like PSA, enhancing their transcription.[1][13]

-

Stabilization of LSD1: SUV39H2 can methylate and stabilize the lysine-specific histone demethylase 1 (LSD1) by preventing its polyubiquitination and subsequent degradation.[1][6] This creates a complex regulatory crosstalk, as LSD1 itself is involved in demethylating other histone marks.[6][7]

C. Role in DNA Damage and Chemoresistance

SUV39H2 also methylates non-histone proteins, influencing crucial cellular processes like the DNA damage response (DDR).

-

Methylation of H2AX: SUV39H2 has been reported to methylate histone H2AX on lysine 134 (H2AXK134me).[1][9][17][18] This modification is thought to enhance the subsequent phosphorylation of H2AX at serine 139 (γ-H2AX), a critical step in recruiting DNA repair machinery.[1][9][17] By augmenting the DDR, SUV39H2 overexpression can confer resistance to DNA-damaging chemotherapeutic agents like doxorubicin.[5][9][17][18] Inhibition of SUV39H2 has been shown to reduce γ-H2AX levels and sensitize cancer cells to chemotherapy.[9][17]

III. SUV39H2 as a Therapeutic Target

Given its restricted expression in normal tissues and its pivotal oncogenic roles, SUV39H2 is an attractive target for cancer therapy.[18] Several small-molecule inhibitors have been developed and show promising anti-cancer activity.

Quantitative Data Summary: Preclinical Efficacy of SUV39H2 Inhibitors

| Inhibitor | Cancer Model | In Vitro Effect | In Vivo Effect (Xenograft Model) | Reference |

| OTS186935 | Breast Cancer (MDA-MB-231) | - | 42.6% Tumor Growth Inhibition (TGI) | [18] |

| OTS186935 | Lung Cancer (A549) | IC50 = 0.67 µM | 60.8% Tumor Growth Inhibition (TGI) | [18] |

| OTS193320 | Breast Cancer (MDA-MB-231, BT-20) | Decreased global H3K9me3 levels; triggered apoptosis; sensitized cells to doxorubicin. | Not specified, OTS186935 was the optimized compound for in vivo studies. | [9][17] |

IV. Key Experimental Protocols

Studying the function of SUV39H2 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

A. In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of SUV39H2 on a given substrate.

Objective: To determine if a protein (SUV39H2) can methylate a specific substrate (e.g., recombinant histone H3, histone peptides, or nucleosomes).

Methodology:

-

Enzyme Preparation: Use recombinant purified SUV39H2 or bacterial cell extracts containing overexpressed SUV39H2.[19]

-

Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube on ice.[19]

-

The mixture typically contains:

-

Reaction Buffer: A buffer providing optimal pH and salt conditions (e.g., 50 mM Tris-HCl, KCl, MgCl₂).[20]

-

Enzyme: 1-5 µl of the SUV39H2 preparation.[20]

-

Substrate: 1-5 µg of the histone substrate (e.g., recombinant H3, core histones, or specific peptides).[19][20]

-

Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) or S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a radioactive methyl group donor.[19][20][21]

-

-

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours to allow the methylation reaction to proceed.[20]

-

Stopping the Reaction: Terminate the reaction by adding 5x SDS-PAGE loading buffer and boiling at 100°C for 5 minutes.[20]

-

Detection and Analysis:

-

SDS-PAGE: Separate the reaction products on a 15% SDS-PAGE gel.[20] Stain with Coomassie Blue to visualize total protein and ensure equal substrate loading.[19][20]

-

Autoradiography/Fluorography: Dry the gel and expose it to X-ray film or a phosphor screen to detect the radioactive signal from the incorporated methyl groups on the substrate.[19][20]

-

Scintillation Counting: Alternatively, spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter for a quantitative readout.[19]

-

B. Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if SUV39H2 or its catalytic mark (H3K9me3) is physically associated with specific genomic regions (e.g., gene promoters) in vivo.

Objective: To detect the enrichment of H3K9me3 at the promoter of a target gene (e.g., SLIT1) in cancer cells expressing high levels of SUV39H2.

Methodology:

-

Cross-linking: Treat cultured cancer cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the target of interest (e.g., anti-H3K9me3 antibody). A non-specific IgG antibody is used as a negative control.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade proteins with Proteinase K.

-

DNA Purification: Purify the co-precipitated DNA.

-

Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify a specific region of interest (e.g., the SLIT1 promoter). The amount of amplified DNA in the H3K9me3 IP sample is compared to the amount in the IgG control and normalized to an input control (chromatin saved before IP). A significant increase indicates enrichment of the H3K9me3 mark at that locus.

C. In Vivo Tumor Xenograft Model

This model is essential for evaluating the effect of SUV39H2 on tumor growth and the efficacy of its inhibitors in a living organism.

Objective: To assess the effect of an SUV39H2 inhibitor (e.g., OTS186935) on the growth of human cancer cells in an immunodeficient mouse model.

Methodology:

-

Cell Culture: Culture human cancer cells known to overexpress SUV39H2 (e.g., MDA-MB-231 breast cancer or A549 lung cancer cells).[9][17][22]

-

Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups.

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.[12]

-

Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice, excise the tumors, and measure their final weight and volume.[12] The tumor growth inhibition (TGI) percentage can be calculated to quantify the inhibitor's efficacy.

V. Conclusion and Future Perspectives

SUV39H2 has firmly emerged as a key player in the epigenetic landscape of cancer. Its role as an oncogene is well-documented across a multitude of cancers, where it promotes proliferation, metastasis, and chemoresistance by silencing tumor suppressors and modulating critical oncogenic pathways.[1][2] The restricted expression pattern of SUV39H2 makes it an ideal therapeutic target, and the development of potent small-molecule inhibitors like OTS186935 has shown significant promise in preclinical models.[17][18][22]

Future research should focus on several key areas:

-

Clarifying Dual Roles: Further investigation is needed to understand the contexts in which SUV39H2 may act as a tumor suppressor, as suggested in some lymphoma and lung cancer studies.[1][3][6]

-

Biomarker Development: Identifying reliable biomarkers to predict which patients will respond best to SUV39H2 inhibition is crucial for clinical translation.

-

Combination Therapies: Exploring the synergistic effects of SUV39H2 inhibitors with existing chemotherapies, targeted therapies, and immunotherapies could lead to more effective treatment regimens.[1][17]

-

Expanding Non-Histone Substrates: A deeper understanding of the full range of SUV39H2's non-histone substrates will likely reveal novel mechanisms of its function in cancer.

References

- 1. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]

- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the multi-faceted role of the SUV family of H3K9 methyltransferases in carcinogenesis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Suppressor of Variegation 3-9 Homologue 2 (SUV39H2) in Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SUV39H2 promotes colorectal cancer proliferation and metastasis via tri-methylation of the SLIT1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Histone methyltransferase SUV39H2 serves oncogenic roles in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancer-research-network.com [cancer-research-network.com]

- 19. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone Methyltransferase Assay in vitro [bio-protocol.org]

- 21. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 22. oncotarget.com [oncotarget.com]

OTS186935 Trihydrochloride: A Technical Guide to its Impact on γ-H2AX Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of OTS186935 trihydrochloride, a potent small-molecule inhibitor of the protein methyltransferase SUV39H2. It details the mechanism by which OTS186935 impacts the critical DNA damage response (DDR) marker, phosphorylated histone H2AX (γ-H2AX), thereby sensitizing cancer cells to genotoxic agents. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of SUV39H2 and γ-H2AX in Cancer

The DNA damage response is a crucial network of cellular pathways that detects and repairs DNA lesions, maintaining genomic integrity. A key event in this process is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] This modification serves as a beacon, accumulating at sites of DNA double-strand breaks (DSBs) to recruit a cascade of repair proteins. In many cancer cells, an overactive DDR contributes to resistance against DNA-damaging therapies like chemotherapy and radiotherapy.[1]

The protein methyltransferase SUV39H2 has been identified as a critical upstream regulator of this process.[2][3] SUV39H2 methylates histone H2AX at lysine 134, a modification that enhances the subsequent phosphorylation of H2AX to form γ-H2AX.[2][4] This amplified γ-H2AX signal promotes robust DNA repair, leading to increased chemo- and radio-resistance in cancer cells.[4] Consequently, inhibiting SUV39H2 presents a novel therapeutic strategy to undermine the DNA repair capabilities of cancer cells and enhance the efficacy of existing treatments. OTS186935 is a potent and selective inhibitor of SUV39H2, developed to exploit this therapeutic vulnerability.[2][4]

Mechanism of Action of OTS186935

OTS186935 exerts its biological effects by directly inhibiting the enzymatic activity of SUV39H2. By blocking SUV39H2, OTS186935 prevents the methylation of histone H2AX at lysine 134.[2][4] This lack of methylation impairs the subsequent phosphorylation of H2AX at serine 139 in response to DNA damage. The resulting attenuation of γ-H2AX formation disrupts the recruitment and assembly of DNA repair complexes at the damage site. This impairment of the DNA damage response leads to an accumulation of unresolved DNA lesions, ultimately sensitizing cancer cells to DNA-damaging agents like doxorubicin and promoting apoptotic cell death.[3][4]

Caption: OTS186935 inhibits SUV39H2, blocking H2AX methylation and γ-H2AX signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative metrics defining the potency and efficacy of OTS186935.

Table 1: In Vitro Potency of OTS186935

| Target/Cell Line | Metric | Value | Reference |

| SUV39H2 (protein methyltransferase) | IC₅₀ | 6.49 nM | [5] |

| A549 (human lung carcinoma) | IC₅₀ | 0.67 µM | [5] |

Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models

| Cancer Cell Line | Mouse Model | Dosage & Administration | Outcome | Reference |

| MDA-MB-231 (human breast adenocarcinoma) | NOD.CB17-Prkdcscid/J | 10 mg/kg, Intravenously, once daily for 14 days | 42.6% Tumor Growth Inhibition (TGI) on day 14 | [5] |

| A549 (human lung carcinoma) | BALB/cAJcl-nu/nu | 25 mg/kg, Intravenously, once daily for 14 days | 60.8% Tumor Growth Inhibition (TGI) without significant toxicity | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of OTS186935 on γ-H2AX signaling.

Western Blot for γ-H2AX Detection

This protocol is designed to quantify changes in γ-H2AX protein levels following treatment with OTS186935 and/or a DNA-damaging agent.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-γ-H2AX (Ser139), Mouse anti-β-Actin or Tubulin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment: Plate cells (e.g., MDA-MB-231, A549) and allow them to adhere. Treat with OTS186935, a DNA-damaging agent (e.g., Doxorubicin), or a combination for the desired time. Include a vehicle control.

-

Lysate Preparation: Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against γ-H2AX (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (β-Actin or Tubulin).

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Immunofluorescence for γ-H2AX Foci Formation

This protocol allows for the visualization and quantification of DNA damage foci within the nucleus of treated cells.

Materials:

-

Glass coverslips in multi-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-γ-H2AX (Ser139)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells onto sterile glass coverslips in a multi-well plate. After attachment, treat with OTS186935 and/or a DNA-damaging agent as described for the western blot.

-

Fixation: Aspirate the media, wash gently with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS, then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in blocking buffer (e.g., 1:500) and incubate on the coverslips overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Add DAPI solution to stain the nuclei for 5 minutes.

-

Mounting: Wash once more with PBS. Carefully mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using imaging software (e.g., ImageJ). A reduction in the number and intensity of foci in the OTS186935-treated groups (especially in combination with a DNA-damaging agent) would be the expected outcome.

Caption: Workflow for analyzing OTS186935's effect on γ-H2AX levels and foci formation.

Conclusion

This compound is a potent inhibitor of SUV39H2 that effectively reduces γ-H2AX signaling in response to DNA damage. By preventing a key epigenetic modification on histone H2AX, it compromises the DNA repair capacity of cancer cells. This mechanism of action has been validated through in vitro and in vivo studies, which demonstrate its potential to sensitize tumors to conventional chemotherapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers investigating SUV39H2 inhibition as a promising anti-cancer strategy.

References

OTS186935 Trihydrochloride: An In-depth Technical Guide to its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of OTS186935 trihydrochloride, a potent small molecule inhibitor of the protein methyltransferase SUV39H2. The document details its biochemical and cell-based half-maximal inhibitory concentrations (IC50), outlines the experimental methodologies for their determination, and illustrates the key signaling pathways involved.

Core Efficacy Data: In Vitro IC50 Values

OTS186935 has demonstrated potent inhibitory activity against its primary target, SUV39H2, and has shown significant effects on the proliferation of cancer cell lines. The IC50 values are summarized below.

| Assay Type | Target/Cell Line | IC50 Value |

| Enzymatic Assay | SUV39H2 | 6.49 nM |

| Cell Growth Assay | A549 | 0.67 µM |

Mechanism of Action and Signaling Pathways

OTS186935 functions as a highly specific inhibitor of the SUV39H2 methyltransferase.[1][2][3][4] This inhibition leads to a downstream cascade of cellular events, primarily impacting histone methylation and the DNA damage response. By reducing the levels of histone H3 lysine 9 tri-methylation (H3K9me3), OTS186935 can alter chromatin structure and gene expression.[1][2][4] Furthermore, its ability to modulate the phosphorylation of histone H2AX (γ-H2AX) suggests a role in sensitizing cancer cells to chemotherapeutic agents that induce DNA damage, such as doxorubicin.[1][2][3][4][5][6][7] In some cellular contexts, such as glioma, SUV39H2 has been implicated in the regulation of the Hedgehog signaling pathway.[8]

Below are diagrams illustrating the targeted signaling pathway and a general workflow for determining in vitro IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the likely protocols for determining the enzymatic and cell-based IC50 values of OTS186935.

Enzymatic IC50 Determination (SUV39H2)

This assay directly measures the ability of OTS186935 to inhibit the enzymatic activity of SUV39H2.

-

Objective: To quantify the concentration of OTS186935 required to inhibit 50% of SUV39H2 methyltransferase activity.

-

Materials:

-

Recombinant human SUV39H2 enzyme

-

Histone H3 peptide substrate (e.g., biotinylated H3K9)

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

Detection reagents (e.g., europium-labeled anti-H3K9me3 antibody)

-

Assay buffer

-

This compound

-

384-well assay plates

-

-

Procedure:

-

A serial dilution of OTS186935 is prepared in assay buffer.

-

The SUV39H2 enzyme, histone H3 substrate, and the various concentrations of OTS186935 are added to the wells of a 384-well plate.

-

The enzymatic reaction is initiated by the addition of SAM.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for histone methylation.

-

The reaction is stopped, and detection reagents are added.

-

The signal, which is proportional to the extent of histone methylation, is measured using a plate reader (e.g., time-resolved fluorescence).

-

The data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based IC50 Determination (A549 Cell Growth)

This assay assesses the effect of OTS186935 on the proliferation and viability of the A549 human lung cancer cell line.

-

Objective: To determine the concentration of OTS186935 that reduces the growth of A549 cells by 50%.

-

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well clear-bottom cell culture plates

-

-

Procedure:

-

A549 cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

-

A serial dilution of OTS186935 is prepared in cell culture medium.

-

The existing medium is removed from the cells, and the medium containing the various concentrations of OTS186935 is added.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Following incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period to allow for signal development.

-

The luminescence or absorbance is measured using a plate reader.

-

The data is normalized to vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

This guide provides foundational data and methodologies for understanding the in vitro profile of this compound. These protocols and pathway diagrams serve as a valuable resource for researchers investigating SUV39H2 inhibition as a potential therapeutic strategy in oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. OTS186935 | TargetMol [targetmol.com]

- 8. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Therapeutic Applications of SUV39H2 Inhibitors

Introduction

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as Lysine N-methyltransferase 1B (KMT1B), is a crucial epigenetic modifier.[1][2] It belongs to the SUV39 family of histone methyltransferases (KMTs) that specifically catalyze the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3).[1][3][4] This modification is a hallmark of transcriptionally silent heterochromatin.[5] By depositing H3K9me3 marks, SUV39H2 plays a fundamental role in establishing and maintaining heterochromatin structure, silencing gene expression, and ensuring genome stability.[1][6][7][8] While its expression in healthy adult tissues is largely restricted to the testis, SUV39H2 is frequently overexpressed in a wide array of human cancers, including leukemia, lymphomas, and various solid tumors like breast, lung, and colorectal cancer.[1][9][10][11][12] This aberrant expression has established SUV39H2 as a significant oncogene, making it an attractive target for novel anti-cancer therapies.[1][9][13]

The Role of SUV39H2 in Carcinogenesis

Accumulating evidence indicates that SUV39H2 contributes to the initiation and progression of cancer through several mechanisms:[1][9]

-

Transcriptional Repression of Tumor Suppressor Genes: SUV39H2 silences tumor suppressor genes by trimethylating H3K9 at their promoter regions. Known targets include FAS, p16, SLIT1, and the Hedgehog Interacting Protein (HHIP), leading to uncontrolled cell proliferation and survival.[1][10][14]

-

Enhancement of Chemoresistance: A critical oncogenic function of SUV39H2 is its role in the DNA damage response. SUV39H2 methylates histone H2AX on lysine 134, which promotes the phosphorylation of H2AX (γ-H2AX), a key step in DNA repair.[1][13][15] Elevated γ-H2AX levels enhance resistance to DNA-damaging agents like doxorubicin and cisplatin.[8][13][15]

-

Stabilization of Oncoproteins: SUV39H2 can methylate non-histone proteins, affecting their stability and function. For instance, it trimethylates and stabilizes Lysine Demethylase 1 (LSD1), another important oncogenic protein.[1]

-

Regulation of Cell Cycle and Apoptosis: By forming complexes with proteins like Rb, SUV39H2 can silence E2F-responsive genes, thereby regulating the cell cycle.[1] Its inhibition has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.[8][10]